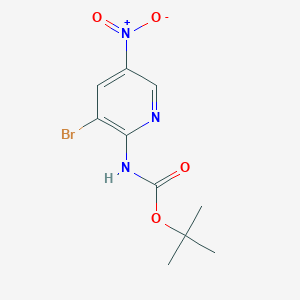

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate

Description

tert-Butyl 3-bromo-5-nitropyridin-2-ylcarbamate is a pyridine-derived intermediate with a tert-butyl carbamate group at position 2, a bromine substituent at position 3, and a nitro group at position 5. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its electron-withdrawing nitro group and halogen substituent enhance reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name |

tert-butyl N-(3-bromo-5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(15)13-8-7(11)4-6(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQVCODBOCMORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Amino-5-Nitropyridine

The synthesis begins with the bromination of 2-amino-5-nitropyridine, a reaction typically conducted in acetic acid with elemental bromine (Br₂). This step introduces a bromine atom at the 3-position of the pyridine ring, yielding 3-bromo-5-nitro-2-aminopyridine .

Reaction Conditions

-

Substrate : 2-Amino-5-nitropyridine

-

Brominating Agent : Br₂ (1.1–1.2 equivalents)

-

Solvent : Acetic acid

-

Temperature : 10–25°C

-

Time : 30 minutes to 2 hours

Mechanistic Insight

Bromination occurs via electrophilic aromatic substitution, where the nitro group at the 5-position directs bromine to the meta-position (C3) relative to the amino group. The reaction is exothermic and requires careful temperature control to avoid over-bromination.

Boc Protection of 3-Bromo-5-Nitro-2-Aminopyridine

The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step forms the final product, tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate .

Reaction Conditions

-

Substrate : 3-Bromo-5-nitro-2-aminopyridine

-

Protecting Agent : Boc₂O (1.2–1.5 equivalents)

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent : Tetrahydrofuran (THF), ethyl acetate, or dichloromethane

-

Temperature : 0–25°C

-

Time : 2–24 hours

Optimization Notes

-

Solvent Choice : Polar aprotic solvents like THF improve reaction homogeneity and yield.

-

Base Selection : DMAP accelerates the reaction via nucleophilic catalysis, reducing side reactions.

Alternative Synthetic Approaches

Sequential Nitration and Bromination

An alternative route involves nitrating 3-bromo-2-aminopyridine. However, this method is less favored due to the nitro group’s strong meta-directing effects, which complicate regioselective bromination.

Direct Functionalization of Pre-Protected Intermediates

Protecting the amino group before bromination or nitration has been explored but often results in reduced yields due to steric hindrance from the Boc group. For example, Boc-protected 2-aminopyridine derivatives show lower reactivity in electrophilic substitution reactions.

Optimization of Reaction Conditions

Bromination Step Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Br₂ Equivalents | 1.1–1.2 | Prevents di-bromination |

| Reaction Temperature | 10–15°C | Minimizes decomposition |

| Solvent | Acetic acid | Enhances solubility |

Boc Protection Step Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc₂O Equivalents | 1.2–1.5 | Ensures complete protection |

| Base | DMAP (0.1 eq) | Accelerates reaction |

| Solvent | THF | Improves reagent dispersion |

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Bromination + Boc | High regioselectivity, scalable | Requires careful temp control | 32–95% |

| Nitration + Boc | Avoids bromine handling | Low regioselectivity | <30% |

| Pre-protected routes | Simplifies purification | Limited reactivity | 20–40% |

The bromination-Boc protection sequence remains the most reliable, balancing yield and practicality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Reduction Reactions: The major product is the corresponding amine derivative of the original compound.

Scientific Research Applications

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate with two closely related analogs:

Research Findings and Data Gaps

- Thermal Stability: Melting points (MP) for the target compound are unavailable, but analog (hydroxyl derivative) likely has a lower MP due to hydrogen bonding, while (CF₃) may exhibit higher thermal stability.

Biological Activity

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate is a compound of growing interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at position 3

- Nitro group at position 5

- Carbamate functional group attached to a pyridine ring

These structural elements contribute to its reactivity and interactions with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.

The bromine and nitro substituents are particularly important for the binding affinity and specificity towards these targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as an effective inhibitor in various biochemical assays. For example, it has been utilized in studies targeting:

- Kinases : Inhibition of kinases involved in cancer signaling pathways.

- Phosphatases : Modulation of phosphatase activity linked to metabolic disorders.

Medicinal Chemistry

The compound is explored for its potential as a lead compound in drug development. Its ability to serve as an intermediate in organic synthesis makes it valuable for creating more complex molecules with therapeutic potential .

Case Studies

-

Enzyme Targeting in Cancer Research

- A study highlighted the use of this compound as a selective inhibitor of a specific kinase involved in tumor growth. The results indicated a significant reduction in cell proliferation at micromolar concentrations, demonstrating its potential as an anti-cancer agent.

-

Receptor Modulation

- Another investigation focused on the compound's ability to modulate receptor activity related to inflammatory responses. The findings suggested that it could reduce pro-inflammatory cytokine production in vitro, indicating promise for treating inflammatory diseases.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting a pyridine precursor (e.g., 3-bromo-5-nitropyridin-2-amine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key variables include:

- Temperature : Maintained at 0–5°C during carbamate formation to minimize side reactions .

- Solvent Choice : Anhydrous dichloromethane or THF prevents hydrolysis of the chloroformate .

- Catalysts : Bases (e.g., DMAP) enhance nucleophilic substitution efficiency .

Yield optimization (~70–85%) is achieved via real-time monitoring with TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and carbamate integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 345.97) .

- X-ray Crystallography : Resolves halogen (Br, NO) spatial orientation for reactivity studies .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by:

Advanced Research Questions

Q. How do electronic effects of bromine and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to the pyridine's C4 position. Bromine’s inductive effect further enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Case Study : Pd(PPh)/KCO in DMF/HO (80°C, 12h) achieves >90% conversion. Competing pathways (e.g., nitro reduction) are suppressed by excluding reducing agents .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Step 1 : Validate experimental conditions (e.g., deuterated solvent purity, probe calibration).

- Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm suggest structural anomalies (e.g., rotameric equilibria) .

- Step 3 : Use 2D NMR (COSY, NOESY) to confirm through-space interactions and resolve ambiguities .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the carbamate with TBS groups to prevent nucleophilic attack during nitration .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing byproduct formation .

- Catalyst Tuning : Use Pd-XPhos for selective C–Br activation over C–NO reduction .

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR). The nitro group forms H-bonds with Lys721, while bromine engages in hydrophobic pockets .

- MD Simulations (GROMACS) : Assess binding stability (>20 ns trajectories). RMSD <2 Å indicates stable ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%) for similar derivatives?

- Methodological Answer :

- Variable Control : Compare solvent purity (HPLC-grade vs. technical), inert atmosphere integrity, and heating uniformity (oil bath vs. microwave) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from hydrolysis) that reduce yield .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS .

- Caco-2 Permeability : Assess apical-to-basolateral transport to predict oral bioavailability. Papp >1×10 cm/s indicates good absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.